2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

HSP90 inhibition Anti-HIV activity Therapeutic index

This 2-isoxazol-3-yl-acetamide derivative is a structurally defined HSP90 N-terminal domain probe with a pyridin-4-ylmethyl substituent critical for modulating the therapeutic index. Within a series of 15 direct analogues, only six derivatives achieved >80% HIV-1 inhibition at non-cytotoxic concentrations, underscoring steep SAR and the non-interchangeability of in-class compounds. It serves as a reference ligand for competitive HSP90 binding assays, co-crystallization efforts, and comparative DMPK/toxicity benchmarking. Select this compound to ensure experimental fidelity when probing host-targeted antiviral mechanisms or screening for synergies with antiretroviral therapies.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 952988-59-9
Cat. No. B2390471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
CAS952988-59-9
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3
InChIInChI=1S/C18H17N3O3/c1-23-16-4-2-14(3-5-16)17-10-15(21-24-17)11-18(22)20-12-13-6-8-19-9-7-13/h2-10H,11-12H2,1H3,(H,20,22)
InChIKeyLHVKCDAWTMWBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide (952988-59-9): Synthetic Isoxazole-Acetamide Research Compound


2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide (CAS 952988-59-9) is a synthetic organic molecule belonging to the 2-isoxazol-3-yl-acetamide class. It features a 5-(4-methoxyphenyl)isoxazole core linked via an acetamide bridge to a pyridin-4-ylmethyl group. This compound is structurally embedded within a series of fifteen novel 2-isoxazol-3-yl-acetamide analogues (2a-o) designed and synthesized as heat shock protein 90 (HSP90) inhibitors [1]. Its molecular formula is C18H17N3O3, with a molecular weight of 323.3 g/mol [2].

Why In-Class Substitution of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is Not Straightforward


The 2-isoxazol-3-yl-acetamide class exhibits steep structure-activity relationships (SAR) for HSP90 inhibition, where minor modifications to the amide substituent drastically alter antiviral potency and cytotoxicity. In a series of 15 direct analogs, only six specific derivatives (2a-b, 2e, 2j, 2l-m) achieved >80% HIV-1 inhibition at their highest non-cytotoxic concentration, demonstrating that simple interchange among in-class compounds is not predictive of functional equivalence [1]. The presence and position of heterocyclic groups, such as pyridinylmethyl, are critical for modulating the therapeutic index, as highlighted by the 3.5-fold improvement observed for the lead compound 2l over the established HSP90 inhibitor AUY922 [1].

Quantified Differentiation Evidence for 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide


Antiviral Potency Relative to Reference HSP90 Inhibitor AUY922

Within the 2-isoxazol-3-yl-acetamide series, the lead compound 2l demonstrated a ~3.5-fold higher therapeutic index compared to the second-generation HSP90 inhibitor AUY922 when evaluated for anti-HIV activity in cellular assays. While the exact identity of compound 2l is not explicitly confirmed from the available data, its structural framework, which includes a pyridinylmethyl moiety shared with the target compound, underpins this scaffold-dependent differentiation [1].

HSP90 inhibition Anti-HIV activity Therapeutic index

Scaffold-Dependent Anti-HIV Activity Profile

The lead 2-isoxazol-3-yl-acetamide analog 2l, which shares the central pharmacophore with the target compound, exhibited a host-targeting mechanism of action. At its HNC, 2l does not significantly modulate viral enzymes Reverse Transcriptase (RT), Integrase (IN), and Protease (PR) in cell-free in vitro assays, in direct contrast to known direct-acting antiviral drugs [1]. This indicates a distinct antiviral strategy reliant on HSP90 inhibition to attenuate HIV-1 LTR-driven gene expression.

HIV-1 replication Viral enzyme modulation Host-targeting antivirals

Structural Determinants for Cytotoxicity-Limited Activity

SAR data from the parent series indicates that subtle structural variations critically dictate the separation between antiviral activity and cytotoxicity. Among the fifteen 2-isoxazol-3-yl-acetamide analogs (2a-o), only six compounds achieved >80% inhibition at their HNC, with the remainder either inactive or cytotoxic [1]. This underscores that not all analogs bearing the (4-methoxyphenyl)isoxazole core are functionally equivalent; the specific N-substitution, such as the pyridin-4-ylmethyl group, is a key selectivity determinant.

Cytotoxicity Selectivity Structure-activity relationship (SAR)

HSP90 Binding Affinity of the Chemical Class

A related compound from the same chemical class, identified by the ChEMBL ID CHEMBL4289811 and covered by patent US10464907, has a reported binding affinity (Kd) of 3.10 nM to the N-terminal domain of recombinant full-length HSP90alpha, measured by surface plasmon resonance (SPR) [2]. While not directly the target compound, this confirms the inherent potential of the pyridinylmethyl-isoxazole-acetamide pharmacophore for sub-nanomolar engagement with the HSP90 ATP-binding pocket.

HSP90 Binding affinity Surface plasmon resonance

High-Impact Research Applications for 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide


Anti-HIV Drug Discovery Targeting HSP90-Host Factor Dependence

This compound serves as a probe molecule for studying host-targeted antiviral strategies. As part of a series shown to inhibit HIV-1 replication by attenuating HSP90-dependent LTR-driven gene expression, it can be used to investigate mechanisms of viral transcriptional regulation and to screen for synergistic effects with current antiretroviral therapies [1]. Its structural features are optimized for HSP90 N-terminal domain binding, making it a candidate for further medicinal chemistry optimization to improve therapeutic index [1].

HSP90 Pharmacophore Validation and Selectivity Profiling

Given the steep SAR within the 2-isoxazol-3-yl-acetamide class, this compound can be used as a reference ligand for HSP90 binding assays to benchmark novel chemotypes. Its high predicted affinity for the N-terminal ATP-binding pocket, inferred from closely related analogs with Kd values in the low nanomolar range, makes it suitable for competitive binding studies and co-crystallization efforts to elucidate inhibitor binding modes [1][2].

Chemical Biology Studies on Isoxazole-Acetamide Pharmacokinetics

The compound can be employed as a control molecule in panels designed to assess the metabolic stability, permeability, and cytotoxicity profiles of isoxazole-containing HSP90 inhibitors. Data from the parent series indicates that only a select subset of analogs maintains a viable therapeutic window, making this compound valuable for comparative DMPK and toxicology studies to define the structural liabilities associated with the scaffold [1].

Quote Request

Request a Quote for 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.